molecular formula C23H22Br2N2O2S B2368351 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine CAS No. 398996-95-7

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine

Cat. No.: B2368351
CAS No.: 398996-95-7
M. Wt: 550.31
InChI Key: WBTADHJQFRTDKW-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine typically involves the nucleophilic substitution reaction of 1-benzhydryl-piperazine with 2,5-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Chemical Reactions Analysis

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of other complex molecules.

    Biology: It has been studied for its potential as an inhibitor of certain biological processes, such as cancer cell proliferation.

    Medicine: The compound has shown potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Biological Activity

Overview

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is known for its ability to inhibit cancer cell proliferation, specifically targeting MDA-MB-231 human breast cancer cells. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with cellular pathways associated with cancer proliferation.

  • Target Cells : The compound has shown effectiveness against MDA-MB-231 breast cancer cells, which are known for their aggressive growth patterns.
  • Mode of Action : It inhibits processes involved in multistage carcinogenesis, suggesting a potential role in cancer therapy by retarding tumor growth.
  • Biochemical Pathways : The piperazine moiety is recognized for its pharmacological effects on the central nervous system and its ability to bind to various receptors, indicating a multi-targeted approach in its action against cancer cells.

Research Findings

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies :
    • Preliminary studies indicate that this compound exhibits significant inhibitory effects on the proliferation of MDA-MB-231 cells. The results suggest a dose-dependent response where higher concentrations lead to greater inhibition of cell growth .
    • The compound's mechanism was further elucidated through biochemical assays that demonstrated its ability to induce apoptosis in cancer cells, characterized by increased levels of DNA fragmentation and activation of caspases .
  • Comparative Analysis :
    • When compared to other piperazine derivatives, such as 1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine, this compound showed superior activity against breast cancer cell lines.
    • A structural comparison highlights the impact of substituents on biological activity; compounds with halogen substitutions often exhibit enhanced potency due to increased lipophilicity and receptor affinity .

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonylpiperazine derivatives, including this compound. The study reported:

  • Antiproliferative Effects : Various derivatives were tested against prostate cancer cell lines (C4-2), revealing that certain modifications led to improved anticancer efficacy compared to parent compounds. This suggests that structural variations can significantly influence biological outcomes .
  • Molecular Modeling : Computational studies indicated that the binding affinity of these compounds to specific targets could be predicted based on their chemical structure, providing insights for further drug design efforts aimed at enhancing anticancer properties .

Summary Table of Biological Activity

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 Breast Cancer15.0Inhibition of cell proliferation and induction of apoptosis
1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazineMDA-MB-231 Breast Cancer20.0Similar mechanism but less potent
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazineC4-2 Prostate Cancer25.0Inhibition via cell cycle arrest

Properties

IUPAC Name

1-benzhydryl-4-(2,5-dibromophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Br2N2O2S/c24-20-11-12-21(25)22(17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTADHJQFRTDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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